molecular formula C26H25N3O4S2 B2721892 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate CAS No. 941890-57-9

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate

Cat. No.: B2721892
CAS No.: 941890-57-9
M. Wt: 507.62
InChI Key: BZAXWHZOPYKNMC-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate is a complex organic compound that features a benzo[d]thiazole ring system, a pyrrolidine moiety, and a benzyl-methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives. The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]thiazole ring is replaced by pyrrolidine. The final step involves the formation of the ester linkage with 4-(N-benzyl-N-methylsulfamoyl)benzoic acid under esterification conditions, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the benzo[d]thiazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance binding affinity and specificity, while the benzyl-methylsulfamoyl group could modulate the compound’s solubility and bioavailability. Molecular docking studies and in vitro assays are typically used to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
  • 2,4-Disubstituted thiazoles

Uniqueness

Compared to similar compounds, 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of the pyrrolidine and benzyl-methylsulfamoyl groups differentiates it from other benzo[d]thiazole derivatives, potentially offering enhanced binding affinity, selectivity, and therapeutic potential.

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-28(18-19-7-3-2-4-8-19)35(31,32)22-12-9-20(10-13-22)25(30)33-21-11-14-23-24(17-21)34-26(27-23)29-15-5-6-16-29/h2-4,7-14,17H,5-6,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAXWHZOPYKNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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